Home > Products > Screening Compounds P138334 > p38alpha Inhibitor 2
p38alpha Inhibitor 2 - 1095003-80-7

p38alpha Inhibitor 2

Catalog Number: EVT-3318357
CAS Number: 1095003-80-7
Molecular Formula: C27H33N5O3
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p38alpha Inhibitor 2 is a compound designed to selectively inhibit the p38alpha mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress and inflammation. The p38 MAPK pathway is implicated in various diseases, including autoimmune disorders and cancer. By inhibiting this pathway, p38alpha Inhibitor 2 aims to modulate inflammatory responses and potentially serve as a therapeutic agent.

Source

The compound was developed through structure-based design methodologies, leveraging existing knowledge of the p38alpha MAPK structure and its interactions with ligands. Research has shown that selective inhibition of this kinase can lead to reduced inflammatory responses without broadly affecting other signaling pathways, which is critical for minimizing side effects in therapeutic applications .

Classification

p38alpha Inhibitor 2 falls under the category of small molecule inhibitors targeting protein kinases, specifically designed to modulate the activity of p38alpha MAPK. This classification is significant due to the role of protein kinases in signal transduction pathways and their potential as drug targets in various diseases .

Synthesis Analysis

Methods

The synthesis of p38alpha Inhibitor 2 involves several key steps, utilizing organic synthesis techniques such as:

  • Condensation Reactions: Combining various heterocyclic compounds to form the core structure.
  • Purification Techniques: Commonly employing flash column chromatography to isolate the desired product from reaction mixtures.

For example, one synthetic route described involves reacting an amide with sodium bisulfite and an aldehyde under acidic conditions, followed by purification to yield the target compound .

Technical Details

The synthesis typically requires careful control of reaction conditions (temperature, time, and solvent) to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) are used to confirm the structure of synthesized compounds at each stage .

Molecular Structure Analysis

Structure

p38alpha Inhibitor 2 features a complex molecular structure characterized by a heterobicyclic framework that interacts specifically with the p38alpha MAPK active site. The structural design is informed by previous studies on ligand binding modes and conformational changes within the kinase upon ligand interaction.

Data

Key structural data include:

  • Molecular Formula: Typically derived from empirical studies.
  • Molecular Weight: Calculated based on constituent atoms.
  • Crystallographic Data: Obtained through X-ray crystallography, providing insights into ligand orientation and interactions within the binding pocket .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing p38alpha Inhibitor 2 include:

  • Nucleophilic Substitution: Essential for forming key bonds within the heterobicyclic structure.
  • Oxidation-Reduction Reactions: May be involved in modifying functional groups during synthesis.

Technical Details

Reactions are monitored using chromatographic methods, ensuring that intermediates are properly characterized before proceeding to subsequent steps. The kinetics of these reactions can also provide insight into optimal conditions for synthesis .

Mechanism of Action

Process

p38alpha Inhibitor 2 functions by binding to the ATP-binding site of p38alpha MAPK, thereby inhibiting its autophosphorylation and subsequent activation. This selective inhibition disrupts downstream signaling cascades associated with inflammation and stress responses.

Data

Biochemical assays have demonstrated that compounds like p38alpha Inhibitor 2 can significantly reduce phosphorylation levels of target substrates such as MK2 (MAPK-activated protein kinase 2), indicating effective inhibition of the pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Solubility in various solvents is crucial for both synthesis and biological testing.

Chemical Properties

  • Stability: Stability under physiological conditions is essential for therapeutic applications.
  • Reactivity: The compound's reactivity profile influences its potential interactions with biological targets.

Relevant data regarding melting point, boiling point, and solubility are typically established through experimental characterization methods .

Applications

Scientific Uses

p38alpha Inhibitor 2 has potential applications in:

  • Drug Development: As a candidate for treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease.
  • Research Tools: To study the role of p38alpha MAPK in various cellular processes and disease models.

The selective nature of this inhibitor allows researchers to dissect specific pathways without broadly affecting other signaling mechanisms, making it a valuable tool in both preclinical and clinical research settings .

Introduction to p38α MAPK as a Therapeutic Target

Role of p38α in Inflammatory Signaling Cascades

p38α orchestrates inflammatory responses through a hierarchically organized kinase cascade. Upon activation by upstream kinases (MKK3/6), phosphorylated p38α (Thr180/Tyr182) phosphorylates >100 downstream substrates, including transcription factors (ATF2, MEF2C), kinases (MSK1/2, MK2), and RNA-binding proteins [4] [7] [8]. This signaling axis regulates multiple tiers of inflammation:

  • Leukocyte Recruitment: p38α activation in endothelial cells induces E-selectin and vascular cell adhesion molecule 1 (VCAM-1), facilitating leukocyte adhesion and transmigration. In neutrophils, p38α controls chemotaxis and oxidative burst via phosphorylation of p47phox [2] [7].
  • Transcriptional Regulation: p38α phosphorylates transcription factors (e.g., ATF2, CHOP), driving expression of cytokines (TNFα, IL-1β) and enzymes (COX-2, iNOS) [1] [4].
  • Post-Transcriptional Control: The p38α-MK2 subpathway stabilizes AU-rich element (ARE)-containing mRNAs (e.g., TNFα, IL-6) by inhibiting mRNA decay machinery. This prevents rapid deadenylation, amplifying cytokine production independent of transcription [1] [4].

Table 1: Key Inflammatory Mediators Regulated by p38α Signaling

Mediator TypeSpecific TargetsMechanism of p38α RegulationBiological Consequence
CytokinesTNFα, IL-1β, IL-6, IL-8mRNA stabilization via MK2; Enhanced translationAmplified inflammation; Tissue damage
EnzymesCOX-2, iNOS, MMPs (2,9,13)Transcriptional activation via AP-1/NF-κBProstaglandin/Nitric oxide production; Matrix degradation
Adhesion MoleculesE-selectin, VCAM-1Transcriptional upregulationLeukocyte endothelial adhesion
ChemokinesMCP-1, MIP-1αmRNA stabilizationLeukocyte chemotaxis

Cell-type-specific functions further contextualize its therapeutic relevance: Microglial p38α drives neuroinflammation in Alzheimer’s disease via Aβ-induced TNFα release [5] [6], while macrophage p38α regulates systemic IL-10 feedback loops to limit inflammation [3] [8].

Validation of p38α in Cytokine Production Regulation

Genetic and pharmacological studies robustly validate p38α as a master cytokine regulator:

  • Knockout Models: Myeloid-specific p38α deletion (p38αΔM) reduces TNFα and IL-1β by >70% in LPS-challenged mice but paradoxically elevates IL-10, indicating feedback control. CNS-specific knockouts attenuate Aβ-induced hippocampal IL-1β by 60–80% [3] [8].
  • Drug-Resistant Mutants: Mice expressing inhibitor-resistant p38α (T106M gatekeeper mutation) show abolished TNFα suppression upon p38 inhibitor treatment, confirming target specificity [8].
  • Cytokine mRNA Stabilization: p38α-MK2 signaling phosphorylates RNA-destabilizing proteins (e.g., TTP), preventing decay of ARE-containing cytokine mRNAs. Inhibiting p38α reduces TNFα mRNA half-life from >60 min to <30 min [1] [4].

Negative feedback mechanisms fine-tune this regulation: p38α phosphorylates MSK1, inducing anti-inflammatory genes (IL-10, DUSP1). In LPS models, myeloid p38α deletion disrupts IL-10 synthesis, exacerbating CNS inflammation [3] [8]. This dual role—amplifying acute cytokine responses while enabling feedback—positions p38α as a nuanced therapeutic target.

Historical Challenges in p38α Inhibitor Development

First-generation p38α inhibitors faced significant clinical hurdles:

  • Toxicity: Hepatotoxicity (e.g., BIRB-796-induced transaminitis) and cardiotoxicity emerged from poor isoform selectivity. p38α deletion in cardiomyocytes disrupts contractility, while off-target inhibition of kinases like B-Raf exacerbates toxicity [4] [9].
  • Limited Efficacy: Tachyphylaxis (e.g., with pamapimod) manifested as transient TNFα suppression followed by rebound hyperinflammation. Compensatory JNK/MAPK activation and MK2-mediated feedback loops diminish sustained target engagement [4] [9].
  • CNS Penetrance: Most early inhibitors (e.g., SB-203580) exhibit poor blood-brain barrier (BBB) permeability, limiting neuroinflammatory applications. Only 2% of p38α inhibitors achieve brain-to-plasma ratios >0.3 [5] [6].

Table 2: Clinical Candidates Highlighting Development Challenges

CompoundChemical ClassKey ChallengesClinical Outcome
BIRB-796Diaryl ureaHepatotoxicity; TachyphylaxisPhase II terminated (RA)
PamapimodImidazoquinolineLimited efficacy; ToxicityPhase III failed (RA)
PH-797804PyridinolDose-limiting ALT elevationPhase II discontinued (COPD)
SB-203580Pyridinyl imidazolePoor CNS penetrance; Off-target effectsPreclinical tool only

Rationale for Novel p38α Inhibitor Development

Next-generation inhibitors address historical limitations through innovative strategies:

  • CNS-Optimized Chemistry: Compounds like MW01-2-069A-SRM leverage scaffold modification (3-phenyl-6-(4-pyrimidinylpiperazine) to enhance BBB penetrance. Oral dosing (2.5 mg/kg) achieves brain IC50 <100 nM, suppressing hippocampal IL-1β by 60% in Alzheimer’s models [5] [6].
  • Targeting Downstream Effectors: MK2 inhibitors (e.g., EIP-002) circumvent tachyphylaxis by blocking p38α-driven mRNA stabilization without disrupting feedback phosphorylation of MSK1/IL-10 [4] [9].
  • Rab5-Mediated Neurodegeneration: p38α hyperphosphorylates Rab5 in endosomes, driving Aβ and tau pathology. Inhibitors like neflamapimod normalize Rab5 activity, showing reduced amyloid burden in phase II trials [6].
  • Structural Refinement: Fragment-based design (e.g., N-pyridyl amides) improves selectivity. Installing (S)-α-methylbenzyl groups achieves >100-fold selectivity over p38β and eliminates JNK off-target activity [10].

Table 3: Next-Generation p38α Inhibitor Design Strategies

StrategyChemical ApproachValidated Outcomes
Enhanced CNS DeliveryScaffold diversification (e.g., MW01-2-069A-SRM)>50% reduction in hippocampal cytokines; Improved synaptic function
Downstream SpecificityMK2/3 allosteric inhibitionSustained TNFα suppression; No tachyphylaxis in arthritis models
Isoform SelectivityGatekeeper residue optimization (e.g., T106M mutants)Reduced hepatotoxicity; Maintained efficacy
Pathogenic Cofactor TargetingRab5 interaction disruptors (e.g., neflamapimod)Amyloid clearance; Tau phosphorylation inhibition

These advances reinvigorate p38α therapeutics, extending applications to neurodegeneration and cytokine storm syndromes where precise immune modulation is critical.

Properties

CAS Number

1095003-80-7

Product Name

p38alpha Inhibitor 2

IUPAC Name

N-cyclopropyl-4-methyl-3-[3-[2-[2-[2-(methylamino)ethoxy]phenyl]propan-2-ylamino]-2-oxopyrazin-1-yl]benzamide

Molecular Formula

C27H33N5O3

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C27H33N5O3/c1-18-9-10-19(25(33)30-20-11-12-20)17-22(18)32-15-13-29-24(26(32)34)31-27(2,3)21-7-5-6-8-23(21)35-16-14-28-4/h5-10,13,15,17,20,28H,11-12,14,16H2,1-4H3,(H,29,31)(H,30,33)

InChI Key

SAZVRXTVWZAHBI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CN=C(C3=O)NC(C)(C)C4=CC=CC=C4OCCNC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CN=C(C3=O)NC(C)(C)C4=CC=CC=C4OCCNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.